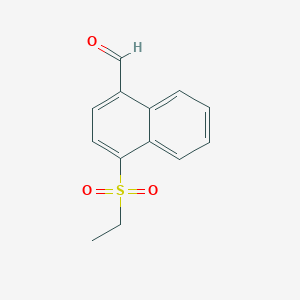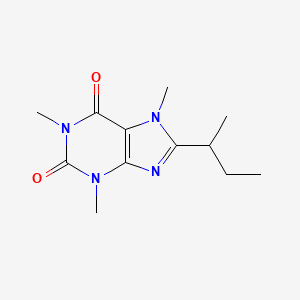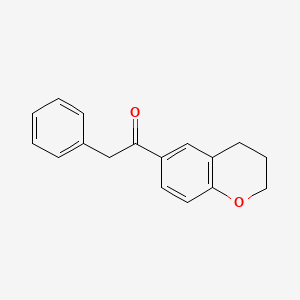
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine and other reagents under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkali metal naphthalenides, which are powerful reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitrobenzenes, sulfonate esters, or epoxides can be achieved using alkali metal naphthalenides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a neuroprotective and anti-inflammatory agent . It has been studied for its effects on brain ischemia/reperfusion injury, where it was found to improve neurological deficits and reduce inflammation and oxidative stress . Additionally, it has applications in the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit apoptotic damage, modulate inflammation, scavenge free radicals, and ameliorate oxidative stress . These effects are mediated through the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory mediators .
Comparison with Similar Compounds
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride can be compared to other naphthalene derivatives, such as 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride and 4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid . These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. The unique combination of the naphthalene and pyrazole moieties in this compound contributes to its distinct properties and potential therapeutic benefits.
Properties
Molecular Formula |
C13H12ClN3 |
|---|---|
Molecular Weight |
245.71 g/mol |
IUPAC Name |
4-naphthalen-2-yl-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H3,14,15,16);1H |
InChI Key |
ZPIADXGPVPYYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(NN=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


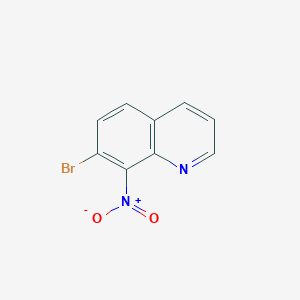

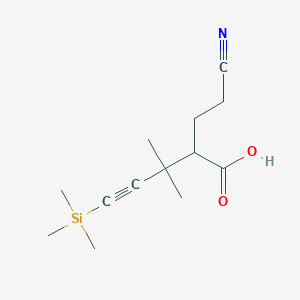
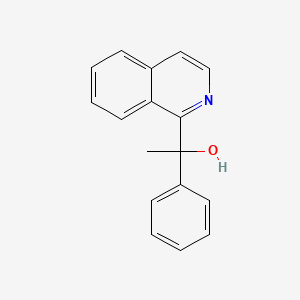
![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-[(4-methylphenyl)methoxy]-7H-purin-2-amine](/img/structure/B11863673.png)




